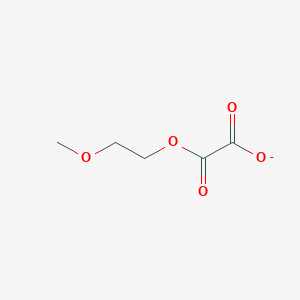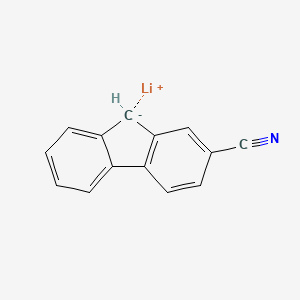![molecular formula C29H21NO B14405399 1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one CAS No. 88072-70-2](/img/structure/B14405399.png)
1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its high degree of ring strain, which makes it an interesting subject for various chemical studies and applications. The presence of multiple phenyl groups and a nitrogen atom within the bicyclic framework adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one typically involves the reaction of N-aminopyridinium iodides with cyclopentadienone derivatives. This reaction proceeds under specific conditions, often requiring heating or irradiation to facilitate the formation of the desired bicyclic structure . The reaction can be summarized as follows:
Reactants: N-aminopyridinium iodides and cyclopentadienone derivatives
Conditions: Heating or irradiation
Products: this compound and hydroxypyridine derivatives
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one undergoes various types of chemical reactions, including:
Rearrangement Reactions: The compound can rearrange to form hydroxypyridine derivatives upon heating or irradiation.
Substitution Reactions: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The nitrogen atom within the bicyclic structure can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Heating or Irradiation: Used to induce rearrangement reactions.
Electrophilic Reagents: Such as halogens or nitro compounds for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Hydroxypyridine Derivatives: Formed from rearrangement reactions.
Substituted Phenyl Derivatives: Formed from electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a model compound to study ring strain and its effects on reactivity and stability.
Medicine: Investigated for its potential use in drug design, particularly in the development of compounds with unique structural features.
Industry: Used in the synthesis of complex organic molecules and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one involves its ability to undergo rearrangement reactions due to the high ring strain within its bicyclic structure. The nitrogen atom plays a crucial role in stabilizing the transition state during these reactions. The molecular targets and pathways involved are primarily related to the compound’s ability to interact with electrophilic and nucleophilic reagents, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with a similar azabicyclo structure but different substituents.
1H-Bicyclo[3.1.0]hexa-3,5-dien-2-one: A related compound that undergoes similar rearrangement reactions due to ring strain.
Uniqueness
1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one is unique due to the presence of four phenyl groups, which significantly influence its chemical properties and reactivity. The combination of high ring strain and multiple phenyl groups makes it a valuable compound for studying the effects of structural complexity on chemical behavior.
Propriétés
Numéro CAS |
88072-70-2 |
|---|---|
Formule moléculaire |
C29H21NO |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
1,3,4,5-tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C29H21NO/c31-27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)29(27,30-28)24-19-11-4-12-20-24/h1-20,30H |
Clé InChI |
JNPMNPCSZYYCKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3(C(C2=O)(N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


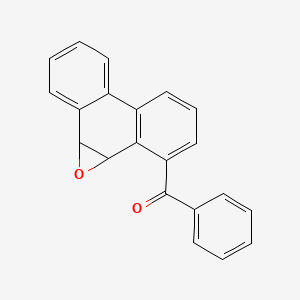
![1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole](/img/structure/B14405332.png)
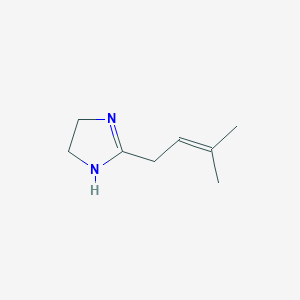
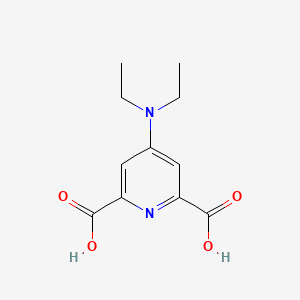
![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)
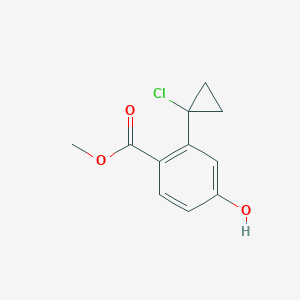
![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)
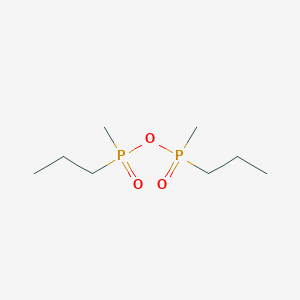
![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
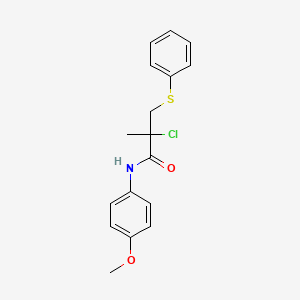
![Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane](/img/structure/B14405400.png)
